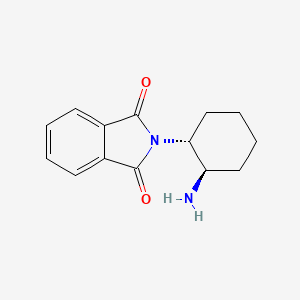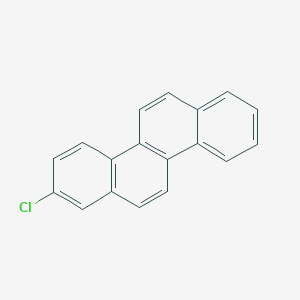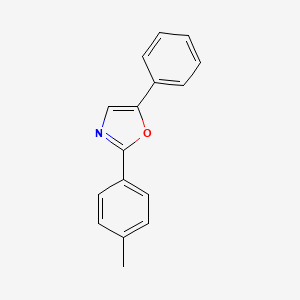![molecular formula C5H7N5OS B13099493 Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with formamide or formic acid derivatives, followed by cyclization to form the fused ring system. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its hydrated form.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the ring system.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Chemistry
In chemistry, Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate is used as a building block for the synthesis of more complex molecules. Its unique ring system and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits various activities, including antimicrobial, antiviral, and anticancer properties. It has been studied for its ability to inhibit enzymes and interfere with cellular processes, making it a potential candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways and target specific enzymes makes it a promising lead compound for developing new pharmaceuticals.
Industry
Industrially, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidine-7(6H)-one: This compound shares a similar core structure but differs in the functional groups attached to the ring system.
Thiazolo[4,5-d]pyrimidine-2-amine: Similar in structure but lacks the diamine functionality, leading to different reactivity and biological activity.
Thiazolo[4,5-d]pyrimidine-5-carboxylic acid:
Uniqueness
Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate is unique due to its specific functional groups and the presence of both nitrogen and sulfur atoms in the ring system. These features contribute to its distinct reactivity and broad range of biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H7N5OS |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine;hydrate |
InChI |
InChI=1S/C5H5N5S.H2O/c6-3-2-4(9-1-8-3)10-5(7)11-2;/h1H,(H4,6,7,8,9,10);1H2 |
Clé InChI |
XFDLQQZNMLVRLA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N=C(S2)N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)
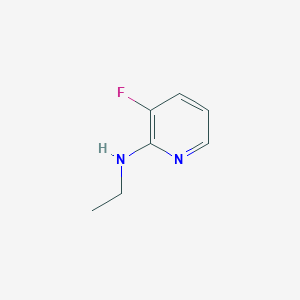


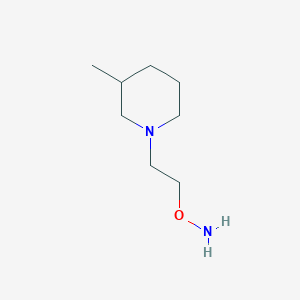
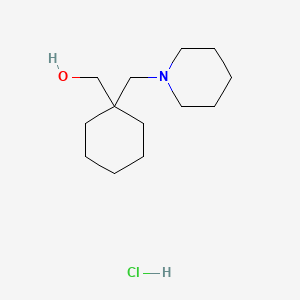
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
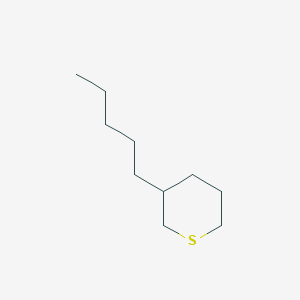
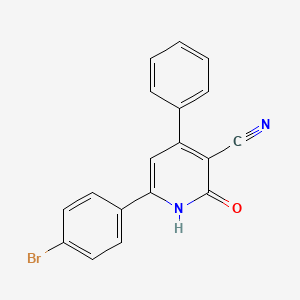
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
